molecular formula C13H12N2O5 B562468 4-Oxo-4-(pyridin-3-yl)butanoic acid CAS No. 1076199-29-5

4-Oxo-4-(pyridin-3-yl)butanoic acid

Cat. No.: B562468
CAS No.: 1076199-29-5
M. Wt: 276.24 g/mol
InChI Key: YNRQRUZKFUEEAB-UHFFFAOYSA-N
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Description

4-Oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid with the molecular formula C9H9NO3. It is a derivative of succinic acid, where one of the carboxy groups is replaced by a pyridin-3-yl group. This compound is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation. It is commonly found in the urine of smokers .

Preparation Methods

4-Oxo-4-(pyridin-3-yl)butanoic acid can be synthesized through the reaction of 3-pyridinecarboxaldehyde and acetaldehyde, followed by an acid-base neutralization reaction . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-Oxo-4-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions where the pyridinyl group or the carboxylic acid group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Oxo-4-(pyridin-3-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its role as a metabolite in biological systems, particularly in the context of nicotine metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.

    Industry: It is used in the production of various chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Oxo-4-(pyridin-3-yl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. As a metabolite of nicotine, it is involved in the hydroxylation process catalyzed by cytochrome P-450 enzymes. This interaction affects various metabolic pathways and can influence the overall metabolic profile of an organism .

Properties

CAS No.

1076199-29-5

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate

InChI

InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2

InChI Key

YNRQRUZKFUEEAB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)CCC(=O)O

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2

Synonyms

γ-Oxo-3-pyridinebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; 

Origin of Product

United States

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